
7-Bromo-2-(pyrrolidin-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atom at the 7th position and the pyrrolidinyl group at the 2nd position of the indole ring make this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Bromination: The indole derivative is brominated at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Pyrrolidinylation: The brominated indole is then subjected to a nucleophilic substitution reaction with pyrrolidine. This step often requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 7th position makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or NaOEt in ethanol.
Major Products
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of 2-(pyrrolidin-3-yl)-1H-indole.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-2-(pyrrolidin-3-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-3-yl)-1H-indole: Lacks the bromine atom at the 7th position.
7-Bromo-1H-indole: Lacks the pyrrolidinyl group at the 2nd position.
2-(Pyrrolidin-3-yl)-3-bromo-1H-indole: Bromine atom at the 3rd position instead of the 7th.
Uniqueness
The presence of both the bromine atom at the 7th position and the pyrrolidinyl group at the 2nd position makes 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H13BrN2 |
|---|---|
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
7-bromo-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13BrN2/c13-10-3-1-2-8-6-11(15-12(8)10)9-4-5-14-7-9/h1-3,6,9,14-15H,4-5,7H2 |
Clé InChI |
PRUWVOOQVXIMIW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC3=C(N2)C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
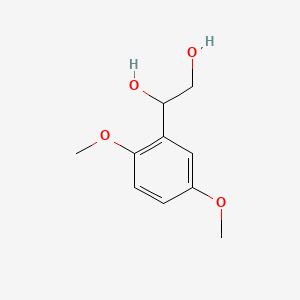
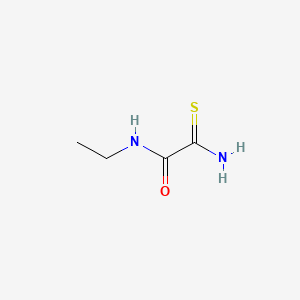

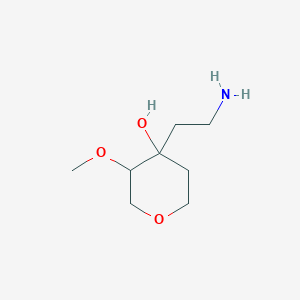
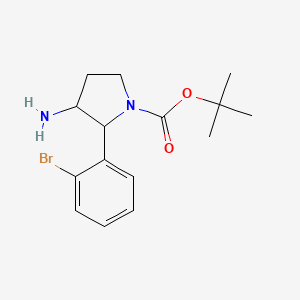
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)
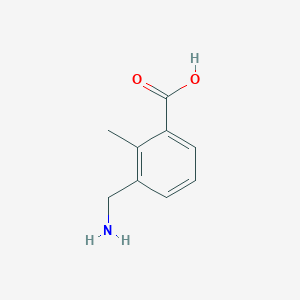
![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
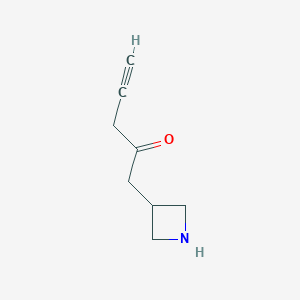
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
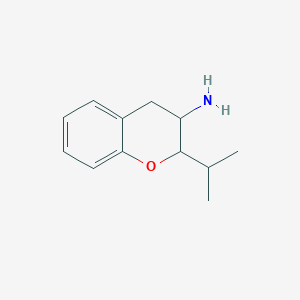
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
